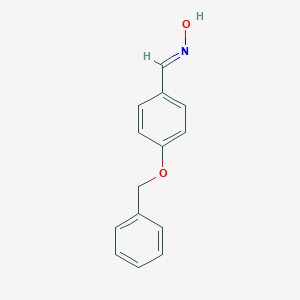
4-Benzyloxy-benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-benzaldehyde oxime is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Benzyloxy-benzaldehyde oxime, a compound with the chemical formula C14H15NO2, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyloxy group attached to a benzaldehyde oxime structure, which contributes to its unique chemical reactivity and biological activity. The oxime functional group is known for its ability to participate in various chemical reactions, including those that lead to the formation of imines and other nitrogen-containing compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable inhibitory effects.
- Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, influencing gene expression and cellular responses.
- Interaction with Membrane Proteins : Its lipophilic nature allows it to penetrate cell membranes easily, potentially affecting membrane-bound proteins and receptors.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. -
Cancer Research :
In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents. -
Enzyme Activity Evaluation :
Research focused on the enzyme-inhibitory properties of the compound revealed that it could effectively inhibit certain metabolic enzymes involved in drug metabolism, which may affect pharmacokinetics when used in combination therapies.
Eigenschaften
CAS-Nummer |
76193-67-4 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10- |
InChI-Schlüssel |
SLNVTNZIMUJWQW-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















